molecular formula C7H5BrO3 B3053307 5-Bromo-2,3-dihydroxybenzaldehyde CAS No. 52924-55-7

5-Bromo-2,3-dihydroxybenzaldehyde

Cat. No.: B3053307
CAS No.: 52924-55-7
M. Wt: 217.02 g/mol
InChI Key: QOJBBGBTZFXYBV-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydroxybenzaldehyde: is an aromatic aldehyde with the molecular formula C₇H₅BrO₃ It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and hydroxyl groups at the 2- and 3-positions

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2,3-dihydroxybenzaldehyde (BDB) are endothelial cells and dermal papilla cells . These cells play a crucial role in vascular health and hair growth, respectively .

Mode of Action

BDB interacts with its targets by modulating various cellular processes. It protects endothelial cells from apoptosis caused by high glucose treatment . In dermal papilla cells, BDB increases the length of hair fibers and the proliferation of cells .

Biochemical Pathways

BDB affects several biochemical pathways:

Result of Action

The molecular and cellular effects of BDB’s action include:

Action Environment

Environmental factors such as high glucose conditions can influence the action, efficacy, and stability of BDB. For instance, BDB has been shown to protect endothelial cells from damage induced by high glucose . It also preserves the functions of these cells under high glucose conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large Scale Synthesis: Industrial production often involves the use of potassium fluoride in dimethylformamide (DMF) at elevated temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Major Products:

    Oxidation: The major product of oxidation is 5-bromo-2,3-dihydroxybenzoic acid.

    Reduction: The major product of reduction is 5-bromo-2,3-dihydroxybenzyl alcohol.

Comparison with Similar Compounds

    5-Bromo-3,4-dihydroxybenzaldehyde: This compound is similar in structure but has hydroxyl groups at the 3- and 4-positions instead of the 2- and 3-positions.

    2,5-Dihydroxybenzaldehyde: This compound lacks the bromine atom and has hydroxyl groups at the 2- and 5-positions.

Uniqueness:

Properties

IUPAC Name

5-bromo-2,3-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJBBGBTZFXYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595134
Record name 5-Bromo-2,3-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52924-55-7
Record name 5-Bromo-2,3-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52924-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To dichloromethane (400 mL) was added 5-bromo-2-hydroxy-3-methoxy-benzaldehyde (prepared per Synthetic Communications, 1991;21(8,9):1091-5; 94.6 g, 409.4 mmol). To this was added with cooling to 10° C. a solution of boron tribromide (153.9 g, 614 mmol) in dichloromethane (400 mL) over 20 minutes, followed by warming to 25° C. overnight. The mixture was poured into 2 L of ice and extracted with chloroform. The chloroform solution was washed with brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated in vacuo and hexane was added giving a crystalline precipitate which was filtered, washed with hexane, and dried in vacuo to a solid, 80.0 g, 90% yield. NMR spectra and elemental analysis were consistent with the structure.
Quantity
153.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
94.6 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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